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Compound Name:
1,3-dibromo-2-methyl-5-

nitrobenzene

Cat. No.: B010705 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for the compound 1,3-dibromo-2-methyl-5-
nitrobenzene. This document is intended for researchers, scientists, and professionals in the

field of drug development and chemical synthesis, offering a foundational understanding of the

spectroscopic characteristics of this molecule. In the absence of publicly available experimental

spectra, this guide utilizes predicted data to facilitate compound identification and

characterization.

Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 1,3-
dibromo-2-methyl-5-nitrobenzene. These predictions are based on computational algorithms

and provide an expected spectroscopic profile for the compound.

Table 1: Predicted ¹H NMR Spectral Data for 1,3-dibromo-2-methyl-5-nitrobenzene
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Chemical Shift
(ppm)

Splitting Pattern Integration Assignment

8.12 d 1H H-4

7.95 d 1H H-6

2.50 s 3H -CH₃

Solvent: CDCl₃, Frequency: 400 MHz. d: doublet, s: singlet.

Table 2: Predicted ¹³C NMR Spectral Data for 1,3-dibromo-2-methyl-5-nitrobenzene

Chemical Shift (ppm) Assignment

149.5 C-5

141.0 C-2

135.0 C-6

130.0 C-4

125.0 C-1

120.0 C-3

23.0 -CH₃

Solvent: CDCl₃, Frequency: 100 MHz.

Table 3: Predicted IR Spectral Data for 1,3-dibromo-2-methyl-5-nitrobenzene
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Frequency (cm⁻¹) Functional Group Assignment

3100-3000 C-H stretch (aromatic)

2970-2850 C-H stretch (aliphatic)

1590-1575, 1475-1450 C=C stretch (aromatic)

1530-1500 N-O asymmetric stretch (nitro group)

1350-1330 N-O symmetric stretch (nitro group)

800-600 C-Br stretch

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of solid organic

compounds. These methods are standard procedures and would be applicable for the analysis

of 1,3-dibromo-2-methyl-5-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be

around 0.5-0.7 mL. The solution must be free of any particulate matter.

Instrumentation: The NMR tube is placed in the spectrometer's probe.

Data Acquisition:

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically performed.

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum

to singlets for each carbon.[1]

The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

Data Processing:
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The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Instrumentation: The sample is brought into firm contact with the crystal using a pressure

clamp.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then collected. The instrument measures the infrared light that is

absorbed by the sample.

Data Processing: The final spectrum is presented as absorbance or transmittance versus

wavenumber (cm⁻¹).

Another method for solid samples is the KBr pellet method.[2]

Sample Preparation: 1-2 mg of the solid sample is finely ground with 100-200 mg of dry

potassium bromide (KBr) powder.[2] This mixture is then pressed into a thin, transparent

pellet using a hydraulic press.[2]

Instrumentation: The KBr pellet is placed in a sample holder in the path of the IR beam.

Data Acquisition: A background spectrum is typically run with an empty sample holder. The

sample spectrum is then recorded.
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Data Processing: The spectrum is displayed as absorbance or transmittance versus

wavenumber (cm⁻¹).

Visualizations
The following diagrams illustrate the relationship between the molecular structure and its

spectroscopic data, as well as a general workflow for spectroscopic analysis.
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Caption: Relationship between molecular structure and spectral data.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b010705#spectral-data-for-1-3-dibromo-2-methyl-5-
nitrobenzene-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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